Cas no 26903-94-6 (Benzenamine,N,N-diethyl-4-[2-(1H-1,2,4-triazol-5-yl)diazenyl]-)
![Benzenamine,N,N-diethyl-4-[2-(1H-1,2,4-triazol-5-yl)diazenyl]- structure](https://de.kuujia.com/scimg/cas/26903-94-6x500.png)
26903-94-6 structure
Produktname:Benzenamine,N,N-diethyl-4-[2-(1H-1,2,4-triazol-5-yl)diazenyl]-
Benzenamine,N,N-diethyl-4-[2-(1H-1,2,4-triazol-5-yl)diazenyl]- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Benzenamine,N,N-diethyl-4-[2-(1H-1,2,4-triazol-5-yl)diazenyl]-
- 3-[[(4'-N,N-Diethylamino)phenyl]azo]-1H-1,2,4-triazole
- 3-p-Diethylaminophenylazo-1,2,4-triazol
- 5-[4-(Diethylamino)phenylazo]-1H-1,2,4-triazole
- N,N-diethyl-4-(1H-[1,2,4]triazol-3-ylazo)-aniline
- N,N-diethyl-4-(1H-1,2,4-triazol-3-ylazo)aniline
- Benzenamine, N,N-diethyl-4-(2-(1H-1,2,4-triazol-5-yl)diazenyl)-
- NCGC00245157-01
- AE-848/08645059
- CHEMBL1348800
- NS00050892
- N4,N4-diethyl-N1-[(Z)-1,2,4-triazol-3-ylideneamino]benzene-1,4-diamine
- s-Triazole, 3-((p-(diethylamino)phenyl)azo)-
- NSC-142796
- cid_5484214
- diethyl-[4-[(N''Z)-N''-(1,2,4-triazol-3-ylidene)hydrazino]phenyl]amine
- NSC 142796
- 5-(4-Diethylaminophenylazo)-1H-1,4-triazole
- 4-N,4-N-diethyl-1-N-[(Z)-1,2,4-triazol-3-ylideneamino]benzene-1,4-diamine
- 26903-94-6
- UNII-D44H53P6KP
- MLS000687374
- s-Triazole, 3-[[p-(diethylamino)phenyl]azo]-
- Benzenamine,N-diethyl-4-(1H-1,2,4-triazol-3-ylazo)-
- EINECS 248-099-1
- Benzenamine, N,N-diethyl-4-(1H-1,2,4-triazol-3-ylazo)-
- HMS2644G05
- 5-((4-(DIETHYLAMINO)PHENYL)AZO)-1H-1,2,4-TRIAZOLE
- BENZENE, N,N-DIETHYL-4-(1H-1,2,4-TRIAZOL-3-YLAZO)
- N,N-Diethyl-4-((1H-1,2,4-triazol-3-yl)azo)aniline
- BDBM52688
- N,N-diethyl-4-(1H-1,2,4-triazol-5-yldiazenyl)aniline
- N,N-DIETHYL-4-(2-(1H-1,2,4-TRIAZOL-5-YL)DIAZENYL)BENZENAMINE
- 3-[[(4'-N,2,4-triazole
- SMR000285018
- 3-(((4'-N,N-Diethylamino)phenyl)azo)-1H-1,2,4-triazole
- SR-01000317547-1
- SCHEMBL13143410
- AKOS000532984
- N,N-diethyl-N-[4-(4H-1,2,4-triazol-3-yldiazenyl)phenyl]amine
- SR-01000317547
- DTXSID5067267
- D44H53P6KP
- 5-(4-Diethylaminophenylazo)-1H-1,2,4-triazole
- NSC142796
-
- Inchi: InChI=1S/C12H16N6/c1-3-18(4-2)11-7-5-10(6-8-11)15-17-12-13-9-14-16-12/h5-9H,3-4H2,1-2H3,(H,13,14,16)/b17-15+
- InChI-Schlüssel: KTKFBJWQVDOLMK-BMRADRMJSA-N
- Lächelt: CCN(C1=CC=C(/N=N/C2N=CNN=2)C=C1)CC
Berechnete Eigenschaften
- Genaue Masse: 244.14388
- Monoisotopenmasse: 244.144
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 18
- Anzahl drehbarer Bindungen: 5
- Komplexität: 337
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 1
- Topologische Polaroberfläche: 64.7A^2
- XLogP3: 3
Experimentelle Eigenschaften
- Dichte: 1.21
- Siedepunkt: 366°Cat760mmHg
- Flammpunkt: 175.2°C
- Brechungsindex: 1.629
- PSA: 69.53
- LogP: 3.06630
Benzenamine,N,N-diethyl-4-[2-(1H-1,2,4-triazol-5-yl)diazenyl]- Verwandte Literatur
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Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666
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T. Lan,Y. Hu,G. Wu,X. Tao,W. Chen J. Mater. Chem. C, 2015,3, 1888-1892
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Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328
-
Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289
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Oriana Esposito,Alexandra K. de K. Lewis,Peter B. Hitchcock,Stephen Caddick,F. Geoffrey N. Cloke Chem. Commun., 2007, 1157-1159
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